molecular formula C22H20N4O2 B2965426 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide CAS No. 953215-69-5

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide

Cat. No.: B2965426
CAS No.: 953215-69-5
M. Wt: 372.428
InChI Key: AJOIECJRHJRQIJ-UHFFFAOYSA-N
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Description

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide is a heterocyclic small molecule characterized by a fused imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 4. The compound features a 2-methylbenzamide group linked to the phenyl ring at position 5 of the imidazopyridazine scaffold.

The methoxy group at position 6 likely enhances metabolic stability and solubility compared to non-substituted analogs, while the 2-methyl substituents on both the benzamide and phenyl rings may influence steric interactions with target proteins .

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-6-4-5-7-17(14)22(27)24-18-12-16(9-8-15(18)2)19-13-26-20(23-19)10-11-21(25-26)28-3/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOIECJRHJRQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.

    Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Coupling Reactions: The coupling of the imidazo[1,2-b]pyridazine derivative with 2-methylphenyl and 2-methylbenzamide moieties is typically carried out using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially opening the ring or reducing double bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide exerts its effects is often related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other imidazopyridazine derivatives and benzamide-containing molecules. Below is a comparative analysis based on structural motifs, biological targets, and pharmacological data (where available):

Compound Key Structural Differences Biological Target/Activity References
N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide 6-Methoxy-imidazo[1,2-b]pyridazine core; 2-methylbenzamide substituent. Hypothesized kinase inhibitor (structural analogy to VEGFR inhibitors).
2-Bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide Imidazo[1,2-a]pyrimidine core (vs. imidazo[1,2-b]pyridazine); bromo substituent at benzamide. Unknown; structural analog with potential anticancer activity.
N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide Cyclopropylcarbonylamino group at position 2; pyrazole-carboxamide substituent. Confirmed VEGFR inhibitor (patented for cancer therapy).
Befetupitant (2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide derivative) Trifluoromethyl groups; morpholine substituent. Neurokinin-1 receptor antagonist (antiemetic applications).

Key Observations

Core Heterocycle Impact: The imidazo[1,2-b]pyridazine core in the target compound distinguishes it from imidazo[1,2-a]pyrimidine derivatives (e.g., ). The 6-methoxy group may improve solubility compared to halogenated analogs (e.g., 2-bromo in ), which could enhance bioavailability .

Substituent Effects: The 2-methylbenzamide group is structurally simpler than the pyrazole-carboxamide in the VEGFR inhibitor from , suggesting a trade-off between synthetic accessibility and target specificity . Compared to the cyclopropylcarbonylamino group in the patented VEGFR inhibitor, the methoxy substituent in the target compound may reduce steric hindrance, favoring interactions with smaller hydrophobic kinase domains .

However, the absence of a cyclopropane or pyrazole moiety may limit potency relative to patented derivatives . The trifluoromethyl groups in befetupitant () highlight the role of fluorine in enhancing metabolic stability, a feature absent in the target compound but relevant for future optimization .

Biological Activity

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide is a synthetic compound that exhibits a complex structure with potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H22N4O3
  • Molecular Weight : 378.44 g/mol
  • CAS Number : 946382-22-5

The compound features an imidazo[1,2-b]pyridazine moiety, which has been linked to various biological activities, particularly in cancer therapy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to imidazo[1,2-b]pyridazine derivatives. For instance, compounds bearing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.

  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell proliferation in human lung cancer cell lines such as A549 and HCC827. This was assessed using MTS cytotoxicity assays and BrdU proliferation assays in both 2D and 3D culture systems.
  • Induction of Apoptosis : The compound may induce apoptosis through various pathways, potentially involving mitochondrial dysfunction and activation of caspases.
  • Targeting Specific Kinases : Similar compounds have been shown to inhibit key kinases involved in tumor growth and survival, suggesting that this compound may also function through similar mechanisms.

Study 1: Antitumor Efficacy in Lung Cancer Models

A study evaluated the efficacy of this compound on A549 and HCC827 cell lines. The results indicated:

  • IC50 Values :
    • A549: IC50=4.01±0.95μM\text{IC}_{50}=4.01\pm 0.95\,\mu M
    • HCC827: IC50=5.13±0.97μM\text{IC}_{50}=5.13\pm 0.97\,\mu M

These values suggest a potent antitumor effect compared to standard chemotherapeutics like doxorubicin.

Cell LineIC50 (μM)
A5494.01
HCC8275.13

Study 2: Comparison with Other Compounds

In comparative studies with other benzimidazole derivatives, the imidazo[1,2-b]pyridazine derivatives exhibited superior activity against lung cancer cells while maintaining lower cytotoxicity towards normal lung fibroblast cells (MRC-5).

Antimicrobial Activity

While primarily studied for its antitumor properties, some derivatives of imidazo[1,2-b]pyridazine have also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Safety Profile

Preliminary toxicity assessments indicate that while the compound shows promise as an antitumor agent, further optimization is required to mitigate potential cytotoxic effects on normal cells.

Conclusion and Future Directions

This compound represents a promising candidate for further development in cancer therapy due to its potent biological activity against specific cancer cell lines. Future research should focus on optimizing its structure for enhanced selectivity and reduced toxicity.

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